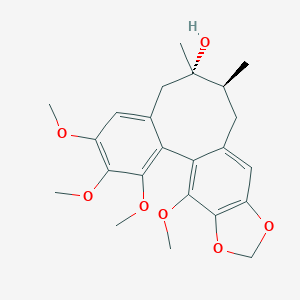

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo(10.7.0.0^(2,7).0^(14,18))nonadeca-1(19),2(7),3,5,12,14(18)-hexaen-9-ol

Description

Contextualization within Schisandra chinensis Lignan (B3055560) Chemistry

Schisandrol B is a type of lignan, a class of polyphenolic compounds, isolated from the fruit of Schisandra chinensis (Turcz.) Baill. frontiersin.orgmdpi.comresearchgate.net This plant, a well-known traditional Chinese medicine, is a rich source of various bioactive lignans (B1203133), which are considered its main active components. researchgate.net These lignans, including Schisandrol B, are characterized by a dibenzocyclooctadiene skeleton. researchgate.net

The fruit of Schisandra chinensis contains a diverse array of lignans, with Schisandrol B being one of the primary components alongside others such as schisandrol A, schisantherin A, schisandrin (B1198587) A, schisandrin B, and schisandrin C. mdpi.com The concentration of these lignans can vary depending on the part of the plant, with the fruit typically having the highest concentration. mdpi.com Specifically, Schisandrol B is also found in Schisandra sphenanthera. frontiersin.orgsci-hub.seresearchgate.net

Historical and Contemporary Academic Interest in Schisandrol B

Historically, the fruit of Schisandra chinensis has been used in traditional medicine for a variety of ailments. nih.gov The isolation and structural elucidation of its constituent lignans, such as Schisandrol B (also referred to as gomisin A), began to pave the way for modern pharmacological research. caymanchem.com

In recent years, academic interest in Schisandrol B has intensified, with numerous preclinical studies exploring its diverse biological activities. This contemporary research has highlighted its potential as a hepatoprotective, neuroprotective, anti-inflammatory, and anticancer agent. nih.govmedchemexpress.comfrontiersin.orgbiorxiv.orgfrontiersin.org The compound's ability to modulate various cellular signaling pathways has made it a subject of extensive investigation.

Scope and Significance of Preclinical Investigations

The breadth of preclinical research on Schisandrol B is substantial, covering a wide range of potential therapeutic applications. These investigations have been conducted using both in vitro (cell-based) and in vivo (animal) models to elucidate its mechanisms of action and pharmacological effects.

Key areas of preclinical investigation include:

Hepatoprotective Effects: Studies have shown that Schisandrol B can protect the liver from various forms of injury, including those induced by toxins and cholestasis. frontiersin.orgcaymanchem.comnih.gov It has also been observed to promote liver regeneration. researchgate.netcaymanchem.com

Neuroprotective Effects: Research suggests that Schisandrol B may offer protection against neuronal damage in models of cerebral ischemia and other neurodegenerative conditions. nih.govmdpi.comairitilibrary.com

Anti-inflammatory Activity: Schisandrol B has demonstrated the ability to suppress inflammatory responses by inhibiting key inflammatory mediators and signaling pathways. frontiersin.orgmedchemexpress.comnih.govtandfonline.com

Anticancer Potential: A growing body of evidence from preclinical studies indicates that Schisandrol B can inhibit the growth and spread of various cancer cell lines. frontiersin.orgfrontiersin.orgnih.gov

The significance of these preclinical findings lies in the potential for Schisandrol B to serve as a lead compound for the development of new drugs for a variety of diseases. However, it is crucial to note that these are preclinical findings, and further research is necessary to translate these observations into clinical applications.

Interactive Data Table: Preclinical Research Findings on Schisandrol B

| Area of Investigation | Model System | Key Findings | Relevant Signaling Pathways | Citation(s) |

| Hepatoprotection | Acetaminophen-induced liver injury in mice | Attenuated increases in liver enzymes (ALT, AST), prevented depletion of glutathione (B108866). | NRF2/ARE signaling pathway | caymanchem.commedchemexpress.com |

| Cholestatic liver injury in mice | Protected against liver necrosis and cholestasis, decreased mortality. | Pregnane X Receptor (PXR) pathway | caymanchem.comnih.gov | |

| Partial hepatectomy in mice | Promoted liver mass restoration and hepatocyte proliferation. | STAT3/Akt/MAPK signaling pathway | researchgate.net | |

| Neuroprotection | Transient focal cerebral ischemia in rats | Reduced infarct volume, abrogated expression of inflammatory proteins (TNF-α, IL-1β). | Inhibition of MMP-2 and MMP-9 degradation | nih.gov |

| Microglia-neuron co-cultures | Protected against microglial-mediated inflammatory injury. | Downregulation of NADPH oxidase | nih.gov | |

| Anti-inflammatory | LPS-stimulated macrophage cells | Inhibited production of nitric oxide (NO), iNOS, and COX-2 expression. | NF-κB, JNK, and p38 MAPK signaling pathways | frontiersin.orgnih.gov |

| TGFβ1-treated vascular smooth muscle cells | Suppressed TGFβ1-mediated NF-κB activation. | Smad-independent IKK pathway | oncotarget.comnih.gov | |

| Anticancer | Human gastric cancer cells | Inhibited cell proliferation. | Targeting the cell cycle | researchgate.net |

| Triple-negative breast cancer cell lines | Inhibited cell growth via cell cycle arrest and apoptosis. | Not specified | researchgate.net | |

| Colorectal cancer xenograft mouse model | Showed potent anti-tumor effects and synergistic effects with 5-Fluorouracil. | Not specified | biorxiv.org | |

| Hepatocellular carcinoma (HCC) cells | Promoted apoptosis and restrained proliferation, migration, and invasion. | RhoA/ROCK1 pathway | frontiersin.org |

Structure

3D Structure

Properties

CAS No. |

58546-54-6 |

|---|---|

Molecular Formula |

C23H28O7 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1 |

InChI Key |

ZWRRJEICIPUPHZ-SFDCACGMSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Synonyms |

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol gomisin A schisandrol B schizandrol B TJN 101 TJN-101 |

Origin of Product |

United States |

Natural Occurrence and Biotechnological Production of Schisandrol B

Botanical Sources and Distribution within Schisandra chinensis

Schisandrol B is a dibenzocyclooctadiene lignan (B3055560) naturally found in the plant Schisandra chinensis (Turcz.) Baill., a deciduous woody vine native to Northern China, Japan, and Korea. nih.govresearchgate.net This plant, also known as the five-flavor fruit, is a staple in traditional Chinese medicine. scientificarchives.comphcogcommn.org The primary active constituents of S. chinensis are lignans (B1203133), which are present in various parts of the plant. phcogcommn.org

Research indicates that the distribution of Schisandrol B varies significantly among the different organs of the Schisandra chinensis plant. The content of Schisandrol B, along with other lignans, has been found to be highest in the roots, followed by the seeds, flowers, leaves, and stems. mdpi.comfrontiersin.orgnih.gov Specifically, one study highlighted that the content of Schisandrol B was significantly higher in the roots compared to other parts of the plant. frontiersin.org Another study quantified the amounts in various parts, with fruits containing approximately 72.4 mg/100 g dry weight (DW), while leaves had a considerably lower concentration. mdpi.com

The concentration of Schisandrol B can also be influenced by factors such as the geographical origin of the plant and the time of harvest. mdpi.com For instance, the amount of gomisin A (an alternative name for Schisandrol B) in the fruits has been reported to range from 0.9 to 9.8 mg/g. mdpi.com

Table 1: Distribution of Schisandrol B in Schisandra chinensis

| Plant Part | Reported Content of Schisandrol B (gomisin A) |

| Roots | Highest concentration frontiersin.orgnih.gov |

| Seeds | High concentration mdpi.com |

| Fruits | 109.40 mg/100 g d.w. ingentaconnect.com; 72.4 mg/100 g DW mdpi.com |

| Flowers | Lower than seeds mdpi.com |

| Leaves | 34.50 mg/100 g d.w. ingentaconnect.com |

| Stems | Lowest concentration mdpi.com |

Extraction and Purification Methodologies for Research Applications

A variety of methods have been developed for the extraction and purification of Schisandrol B from Schisandra chinensis for research purposes. These techniques aim to efficiently isolate the compound while maintaining its integrity.

Common extraction methods include:

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to facilitate the extraction process. acgpubs.orgjfda-online.com One study optimized UAE parameters and achieved a yield of 1.426 mg/g of another lignan, schisantherin B, suggesting its applicability for related compounds. acgpubs.org

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide is employed as a solvent in this environmentally friendly method. jfda-online.com

Microwave-Assisted Extraction: This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. acgpubs.org

Matrix Solid-Phase Dispersion (MSPD): A newer method that combines extraction and purification into a single step, offering a rapid and efficient alternative to traditional methods. mdpi.com

Following extraction, purification is crucial to obtain Schisandrol B of high purity. Common purification techniques include:

Column Chromatography: This is a widely used method for separating individual compounds from a mixture. nih.gov

Supercritical Antisolvent (SAS) Precipitation: This technique can be coupled with column chromatography to significantly increase the purity of lignans. nih.gov A study demonstrated that a combination of UAE, column chromatography, and SAS precipitation resulted in a substantial increase in the concentration of five lignans, including Schisandrol B. nih.gov The final product contained 145.32 mg/g of Schisandrol B. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used for the final purification and quantification of Schisandrol B. ingentaconnect.commdpi.com

Table 2: Comparison of Extraction and Purification Methods for Schisandrol B

| Method | Principle | Advantages |

| Ultrasonic-Assisted Extraction (UAE) | Uses sound waves to disrupt cell walls and enhance solvent penetration. acgpubs.org | Efficient and relatively fast. acgpubs.org |

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO2 as a solvent. jfda-online.com | Environmentally friendly (no organic solvents). jfda-online.com |

| Microwave-Assisted Extraction | Employs microwave energy for rapid heating. acgpubs.org | Fast extraction times. acgpubs.org |

| Matrix Solid-Phase Dispersion (MSPD) | Combines extraction and clean-up in one step. mdpi.com | Time-saving and efficient. mdpi.com |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. nih.gov | Effective for initial purification. nih.gov |

| Supercritical Antisolvent (SAS) Precipitation | Uses a supercritical fluid to precipitate the desired compound from a solution. nih.gov | Can significantly increase purity. nih.gov |

In Vitro Plant Cell Culture Systems for Schisandrol B Biosynthesis

Biotechnological approaches using plant cell cultures offer a promising alternative for the sustainable production of Schisandrol B. researchgate.netnih.gov In vitro cultures of Schisandra chinensis have been successfully established and have demonstrated the ability to produce significant amounts of Schisandrol B. ingentaconnect.comresearchgate.net

The production of Schisandrol B in cell cultures is highly dependent on the culture conditions, particularly the composition of the growth medium. Murashige and Skoog (MS) medium is commonly used, supplemented with plant growth regulators such as auxins and cytokinins to induce cell growth and secondary metabolite production. ingentaconnect.comresearchgate.netebsco.com

Research has shown that shoot-differentiating callus cultures can be particularly effective for producing Schisandrol B. researchgate.netnih.gov In one study, the maximal content of Schisandrol B in such a culture reached 86.41 mg/100 g dry weight, which is comparable to the levels found in the fruits of the plant. ingentaconnect.comresearchgate.net The composition of plant growth regulators in the medium, such as 6-benzylaminopurine (B1666704) (BAP) and 1-naphthaleneacetic acid (NAA), significantly influences the yield of Schisandrol B. ingentaconnect.comresearchgate.net For instance, a medium containing 3 mg/l BAP and 1 mg/l NAA was found to be optimal for the accumulation of both schisandrol A and schisandrol B. ingentaconnect.com

These findings highlight the potential of plant cell culture as a controlled and sustainable platform for the production of Schisandrol B, independent of geographical and seasonal variations that affect the wild plant. researchgate.netnih.gov

Table 3: Production of Schisandrol B in Schisandra chinensis In Vitro Cultures

| Culture Type | Medium Composition | Maximum Schisandrol B Content (mg/100 g d.w.) |

| Shoot-differentiating callus culture | MS medium with various BAP and NAA concentrations | 86.41 ingentaconnect.comresearchgate.net |

| Agitated liquid cultures | MS medium with 3 mg/l BA and 1 mg/l NAA | 71.4 (as gomisin A) researchgate.net |

Mechanistic Investigations of Schisandrol B S Biological Activities in Preclinical Models

Anti-oxidative Stress Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Schisandrol B has demonstrated notable efficacy in mitigating oxidative stress through a multi-pronged approach that includes direct neutralization of free radicals and modulation of the body's intrinsic antioxidant defense systems.

Direct Free Radical Scavenging Capabilities of Schisandrol B

Table 1: Radical Scavenging Activity of Schisandra chinensis Extract (SCE)

| Assay | Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|---|

| DPPH | 125 | 19.28 |

| 250 | 45.18 | |

| 500 | 78.51 | |

| 1000 | 87.88 | |

| ABTS | 62.5 | 14.67 |

| 125 | 25.02 | |

| 250 | 46.08 | |

| 500 | 75.46 |

This table is based on data from a study on Schisandra chinensis extract and does not represent the activity of isolated Schisandrol B. The data is for illustrative purposes of the antioxidant assays mentioned. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Beyond direct scavenging, schisandrol B enhances the body's own antioxidant defenses by modulating the activity of key enzymes. Studies have consistently shown that schisandrol B treatment increases the levels and activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx). researchgate.netmdpi.commdpi.com SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while GPx is involved in the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage. researchgate.netmdpi.commdpi.com Furthermore, schisandrol B has been found to increase the levels of reduced glutathione (GSH), a vital non-enzymatic antioxidant. researchgate.netmdpi.comnih.gov This enhancement of the glutathione antioxidant system is a key mechanism of schisandrol B's protective effects against oxidative stress in various preclinical models. researchgate.netnih.gov

Regulation of the Nrf2/Keap1 Signaling Pathway by Schisandrol B

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of the cellular antioxidant response. mdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. mdpi.com However, in the presence of oxidative stress or inducers like schisandrol B, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govnih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of many antioxidant genes, leading to their transcription. jst.go.jpnih.gov

Schisandrol B has been shown to activate the Nrf2/ARE pathway, leading to the increased expression of a battery of cytoprotective genes. jst.go.jpnih.govspringermedizin.de This includes genes encoding for enzymes like SOD, GPx, and those involved in glutathione synthesis. researchgate.netnih.gov Studies have demonstrated that schisandrol B can increase the nuclear accumulation of Nrf2 and enhance the expression of Nrf2 downstream target genes. nih.govspringermedizin.de This activation of the Nrf2 pathway is a crucial mechanism by which schisandrol B confers protection against oxidative stress-induced cellular damage. jst.go.jpnih.govspringermedizin.de Some research suggests that cytochrome P450s metabolize schisandrol B into a carbene reactive metabolite, which then modifies cysteine residues in Keap1, leading to the activation of the Nrf2 pathway. nih.gov

Anti-inflammatory Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation can contribute to a variety of diseases. Schisandrol B has demonstrated significant anti-inflammatory properties in preclinical models by targeting key signaling pathways involved in the inflammatory process.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

Schisandrol B has been shown to inhibit the production of several key pro-inflammatory mediators. targetmol.combiorbyt.commedchemexpress.com In various cell models, it has been observed to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2). arabjchem.orgworldscientific.com The overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) are hallmarks of inflammatory conditions. ebsco.comclevelandclinic.org Schisandrol B exerts its anti-inflammatory effects in part by downregulating the expression of both iNOS and COX-2. mdpi.comtargetmol.combiorbyt.com By inhibiting the synthesis of these potent inflammatory molecules, schisandrol B can effectively dampen the inflammatory response.

Table 2: Effect of Schisandrol B on Pro-inflammatory Mediators

| Mediator | Effect of Schisandrol B | Key Enzymes Involved |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production targetmol.combiorbyt.comarabjchem.org | Inducible Nitric Oxide Synthase (iNOS) mdpi.comtargetmol.combiorbyt.com |

| Prostaglandin E2 (PGE2) | Inhibition of production arabjchem.orgworldscientific.com | Cyclooxygenase-2 (COX-2) mdpi.comtargetmol.combiorbyt.commedchemexpress.com |

Downregulation of Key Inflammatory Transcription Factors (e.g., NF-κB, AP-1, IRF3)

The expression of many pro-inflammatory genes is controlled by key transcription factors. Schisandrol B has been found to modulate the activity of several of these critical regulators, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factor 3 (IRF3).

NF-κB: NF-κB is a central transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. ebi.ac.uk In unstimulated cells, NF-κB is held inactive in the cytoplasm. ebi.ac.uk Upon stimulation by inflammatory signals, NF-κB is activated and translocates to the nucleus to initiate the transcription of target genes. ebi.ac.uk Schisandrol B has been shown to inhibit the activation of NF-κB. ebi.ac.uktargetmol.com It can block the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression. nih.gov

IRF3: Interferon Regulatory Factor 3 (IRF3) is a transcription factor that is crucial for the induction of type I interferons and other inflammatory mediators in response to viral infections and other stimuli. nih.govfrontiersin.org Research indicates that lignans (B1203133) from Schisandra chinensis can suppress the phosphorylation and nuclear translocation of IRF3 in lipopolysaccharide-stimulated macrophages, thereby inhibiting the TBK1/IRF3 signaling pathway. mdpi.com

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (e.g., ERK, JNK, p38)

Schisandrol B has been shown in various preclinical models to interact with the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. The compound's effects appear to be context-dependent, sometimes leading to inhibition and other times activation of specific MAPK components.

In models of testicular inflammation induced by lipopolysaccharide (LPS) in mouse Sertoli cells, Schisandrol B was found to inhibit the phosphorylation of the MAPK pathway, with a particular emphasis on c-Jun N-terminal kinase (JNK). researchgate.net Similarly, in a mouse model of doxorubicin-induced cardiac dysfunction, treatment with Schisandrol B significantly attenuated the activation of p38 MAPK and its downstream substrate, MAPKAPK-2. researchgate.net Research on vascular smooth muscle cells also indicated that Schisandrol B could inhibit pathways that lead to MAPK activation. medchemexpress.com

Conversely, some protective effects of Schisandrol B are linked to the activation of certain MAPK pathways. For instance, in AML12 hepatocytes, Schisandrol B was shown to protect against apoptosis by activating the ERK/Nrf2 pathway. nih.gov This suggests that Schisandrol B's modulation of MAPK signaling is nuanced, targeting different kinases (JNK, p38, ERK) to elicit specific biological outcomes in different cell types and pathological conditions. Studies on extracts containing Schisandrol B further support its role in regulating JNK and p38 phosphorylation in models of arthritis and liver injury. nih.govnih.govresearchgate.net

Table 1: Effects of Schisandrol B on MAPK Signaling Pathways in Preclinical Models

| Model System | Key Findings | Affected MAPK(s) | Reference(s) |

|---|---|---|---|

| LPS-induced mouse Sertoli cells | Inhibited phosphorylation of MAPK pathways. | JNK | researchgate.net |

| Doxorubicin-induced cardiac dysfunction in mice | Attenuated activation of p38 MAPK and MAPKAPK-2. | p38 | researchgate.net |

| AML12 hepatocytes | Protected against apoptosis via activation of ERK/Nrf2. | ERK | nih.gov |

| Testicular inflammation model | Mitigated inflammation and apoptosis by inhibiting the AR-JNK pathway. | JNK | researchgate.net |

Influence on Macrophage Polarization and Immune Cell Activation

Schisandrol B demonstrates significant immunomodulatory activity by influencing the polarization of macrophages and the activation of other immune cells. Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype.

In preclinical models of liver fibrosis, Schisandrol B was found to strongly inhibit the polarization of macrophages toward the M1 phenotype. nih.gov This effect was associated with the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov By activating PPARγ, Schisandrol B suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of pro-inflammatory M1 activation. nih.gov Studies in LPS-stimulated BV2 microglia, a type of brain macrophage, also show that Schisandrol B suppresses pro-inflammatory cytokine production by activating PPAR-γ. nih.gov Furthermore, in a mouse model of Alzheimer's disease, Schisandrol B was shown to inhibit the release of TNF-α from neurons, which in turn impeded the activation of M1-type microglia. nih.gov

Beyond macrophages, Schisandrol B has been studied for its effects on dendritic cells (DCs), which are critical for initiating adaptive immune responses. In a study using human primary monocytes matured into DCs, Schisandrol B suppressed the secretion of the cytokines Interleukin-6 (IL-6), IL-10, and IL-12. researchgate.net Notably, this suppression of cytokine release occurred without altering the expression of the DC maturation markers HLA-DR and CD86, suggesting a specific modulatory effect on DC function rather than their development. researchgate.net

Table 2: Influence of Schisandrol B on Macrophage Polarization and Dendritic Cell Function

| Cell Type | Model System | Effect of Schisandrol B | Mechanism | Reference(s) |

|---|---|---|---|---|

| Macrophages | Carbon tetrachloride-induced liver fibrosis in mice | Inhibited M1 macrophage polarization. | Activation of PPARγ; Inhibition of NF-κB signaling. | nih.gov |

| Microglia (BV2 cells) | LPS-stimulated cells | Suppressed pro-inflammatory cytokine production. | Activation of PPAR-γ. | nih.gov |

| Microglia | Alzheimer's disease mouse model | Impeded M1-type microglia activation. | Inhibition of TNF-α release from neurons. | nih.gov |

| Dendritic Cells | Human primary monocyte-derived DCs | Suppressed secretion of IL-6, IL-10, and IL-12. | Not fully elucidated; independent of maturation marker expression. | researchgate.net |

Interaction with Toll-like Receptor (TLR) Pathways

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing microbial components and triggering inflammatory responses. Research has identified Schisandrol B as a modulator of TLR signaling, particularly the TLR4 pathway.

In studies involving LPS-induced neuroinflammation in microglia, Schisandrol B has been shown to exert its anti-inflammatory effects by directly targeting the TLR4 signaling cascade. It may attenuate the microglia-mediated neuroinflammatory response by inhibiting the TLR4-mediated NF-κB and MAPK signaling pathways. bioscience.co.uktargetmol.com While TLR4 is a well-known receptor for LPS, the ability of Schisandrol B to interfere with this interaction highlights a key mechanism for its anti-neuroinflammatory properties. The activation of TLR4 typically leads to the recruitment of adaptor proteins and the subsequent activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory genes. d-nb.info By inhibiting this pathway, Schisandrol B effectively dampens the inflammatory output of microglial cells.

Table 3: Interaction of Schisandrol B with the TLR4 Signaling Pathway

| Model System | Target Receptor | Effect of Schisandrol B | Downstream Pathway Affected | Reference(s) |

|---|---|---|---|---|

| LPS-induced microglia | TLR4 | Inhibition of TLR4-mediated signaling. | NF-κB and MAPK pathways. | bioscience.co.uktargetmol.com |

| Microglial cells | TLR4 | Attenuation of neuroinflammatory response. | NF-κB pathway. | nih.gov |

Neurobiological Research

Attenuation of Oxidative Damage in Neural Cell Models

Schisandrol B has demonstrated significant neuroprotective properties by mitigating oxidative damage in various neural cell models. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological feature of many neurodegenerative diseases.

In a mouse model of acute oxidative stress, treatment with Schisandrol B was found to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease the production of ROS. nih.govresearchgate.net Concurrently, Schisandrol B treatment increased the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (GSH). nih.govresearchgate.net The mechanism underlying these effects involves the modulation of the Nrf2/Keap1 pathway. nih.govresearchgate.net Schisandrol B was shown to reverse the abnormal expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), thereby enhancing the cell's intrinsic antioxidant defenses. nih.govresearchgate.net

Further studies have shown that Schisandrol B can protect against neuronal ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, by modulating the GSK3β/Nrf2/GPX4 signaling pathway. nih.gov

Table 4: Effects of Schisandrol B on Oxidative Stress Markers in Neural Models

| Model System | Effect on Pro-oxidants | Effect on Antioxidants | Key Pathway Modulated | Reference(s) |

|---|---|---|---|---|

| Acute stress mouse model | Decreased Malondialdehyde (MDA) and Reactive Oxygen Species (ROS). | Increased Superoxide Dismutase (SOD) and Glutathione (GSH). | Nrf2/Keap1 pathway. | nih.govresearchgate.net |

| Microglia-neuron co-cultures | Suppressed ROS production. | Not specified. | Not specified. | mdpi.com |

| Erastin-induced ferroptosis in SH-SY5Y/APP695swe cells | Inhibited neuronal ferroptosis and lipid peroxidation. | Enhanced GPX4 activity. | GSK3β/Nrf2/GPX4 pathway. | nih.gov |

Suppression of Microglia-Mediated Neuroinflammation

Microglia are the resident immune cells of the central nervous system, and their sustained activation contributes to neuroinflammation, a process implicated in the pathogenesis of neurodegenerative diseases. Schisandrol B has been found to effectively suppress microglia-mediated neuroinflammation.

In LPS-stimulated BV2 microglial cells, Schisandrol B significantly suppressed the upregulated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.gov This anti-inflammatory action is linked to its ability to inhibit the activation of NF-κB and activate PPAR-γ. nih.govnih.gov In a model of Alzheimer's disease, Schisandrol B was observed to inhibit the activation of M1-type (pro-inflammatory) microglia by preventing the release of TNF-α from neurons undergoing ferroptosis. nih.gov Another study using Gomisin A (an alternative name for Schisandrol B) showed it markedly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and down-regulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated microglia. researchgate.net

Table 5: Inhibitory Effects of Schisandrol B on Microglial Activation

| Model System | Inhibited Inflammatory Mediators | Key Mechanisms | Reference(s) |

|---|---|---|---|

| LPS-stimulated BV2 microglia | TNF-α, IL-6, IL-1β, PGE2 | Activation of PPAR-γ; Inhibition of NF-κB. | nih.gov |

| Alzheimer's Disease (3xTg mouse model) | M1 microglia activation | Inhibition of TNF-α release from neurons. | nih.gov |

| LPS-stimulated N9 microglia | Nitric Oxide (NO), PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Down-regulation of inflammatory enzyme and cytokine expression. | researchgate.net |

Regulation of Neuronal Apoptosis and Cellular Proliferation

Schisandrol B influences fundamental cellular processes in the nervous system, including programmed cell death (apoptosis) and the generation of new cells (proliferation).

Its anti-apoptotic effects have been observed in models of neurodegeneration. Schisandrol B was found to protect against Aβ-induced neuronal dysfunction in part by regulating apoptotic pathways. researchgate.net This includes the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of the pro-apoptotic protein Bax. researchgate.net The ratio of Bcl-2 to Bax is a critical determinant of cell fate, and by shifting this ratio in favor of survival, Schisandrol B helps prevent neuronal death. nih.govplos.orgoatext.com In other contexts, Schisandrol B has been shown to increase the expression of anti-apoptotic proteins like BCL-2. medchemexpress.com

In addition to preventing cell death, Schisandrol B actively promotes the proliferation and differentiation of neural stem cells (NSCs). In a study using NE-4C neural stem cells, Schisandrol B enhanced the formation of neurospheres and promoted neuronal differentiation. nih.gov This was accompanied by an upregulation of genes related to the cell cycle (Cyclin D1) and the Wnt signaling pathway (Mmp9, β-catenin), which are known to be involved in neurogenesis. nih.gov These findings suggest that Schisandrol B not only protects existing neurons but may also contribute to neural repair and regeneration by stimulating the brain's own stem cell population. nih.govresearchgate.net

Table 6: Effects of Schisandrol B on Neuronal Apoptosis and Proliferation

| Process | Model System | Key Findings | Molecular Markers/Pathways | Reference(s) |

|---|---|---|---|---|

| Neuronal Apoptosis | Aβ-induced neuronal dysfunction model | Protected cortical neurons from toxicity. | Upregulation of Bcl-2; Suppression of Bax. | researchgate.net |

| Acetaminophen-induced liver injury in mice | Increased expression of anti-apoptotic proteins. | BCL-2, Cyclin D1, PCNA. | medchemexpress.com | |

| Cellular Proliferation | NE-4C neural stem cells (NSCs) | Enhanced NSC proliferation and neuronal differentiation. | Upregulation of Tert, Cyclin D1, Cdh2, Mmp9, β-catenin. | nih.gov |

| Mouse hippocampus (in vivo) | Enhanced cell proliferation in the dentate gyrus. | Increased phosphohistone H3 (PHH3) positive cells. | researchgate.net |

Modulation of Specific Neurodegenerative Pathway Components (e.g., GSK-3β, Heat Shock Proteins, Wnt Signaling)

Preclinical research has identified Schisandrol B as a modulator of several key signaling pathways and proteins implicated in the pathogenesis of neurodegenerative diseases.

Glycogen Synthase Kinase-3β (GSK-3β):

Schisandrol B has been shown to suppress the activation of GSK-3β. nih.gov This inhibition is significant as hyperactivated GSK-3β is linked to pathological processes in neurodegeneration, including the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. nih.govfrontiersin.orgnih.gov In animal models of Alzheimer's disease, Schisandrol B's ability to suppress GSK-3β activation is associated with the modulation of the Nrf2/GPX4 signaling pathway, leading to the inhibition of neuronal ferroptosis and subsequent amelioration of cognitive impairment. nih.gov Furthermore, studies have indicated that Schisandrol B can enhance the phosphorylation of GSK-3β, which is a mechanism of its inhibition. researchgate.net

Heat Shock Proteins (HSPs):

Heat shock proteins are crucial for maintaining protein homeostasis, and their dysregulation is observed in neurodegenerative disorders. frontiersin.org While direct studies on Schisandrol B's modulation of specific heat shock proteins in neurodegenerative models are limited, related compounds from Schisandra chinensis have been shown to influence HSPs. For instance, Schisandrin (B1198587) B has been found to protect against D-galactosamine-induced liver injury by overexpressing heat shock proteins 27 and 70. ebi.ac.uk Given that other compounds from the same plant family exhibit this activity, it is plausible that Schisandrol B may also interact with HSPs, although further research is needed to confirm this.

Wnt Signaling Pathway:

The Wnt signaling pathway plays a crucial role in neuronal development, synaptic plasticity, and neuroprotection. researchgate.netfrontiersin.org Its dysregulation has been implicated in neurodegenerative diseases. researchgate.netfrontiersin.org The inhibition of GSK-3β by Schisandrol B is a key intersection with the Wnt pathway. nih.gov In the canonical Wnt pathway, GSK-3β is a component of a destruction complex that targets β-catenin for degradation. By inhibiting GSK-3β, Wnt signaling is activated, leading to the stabilization and nuclear translocation of β-catenin, which in turn promotes the transcription of genes involved in cell survival and proliferation. frontiersin.org While direct evidence of Schisandrol B's effect on the broader Wnt pathway in neurodegeneration is still emerging, its known inhibitory action on GSK-3β suggests a potential therapeutic mechanism through the modulation of this critical neuroprotective pathway. nih.govresearchgate.net

| Pathway/Protein | Effect of Schisandrol B | Investigated Model | Potential Implication in Neurodegeneration |

| GSK-3β | Inhibition/Suppression of activation | Alzheimer's disease mouse model (3xTg-AD) nih.gov | Reduction of tau hyperphosphorylation, inhibition of neuronal ferroptosis, and amelioration of cognitive deficits. nih.govfrontiersin.orgnih.gov |

| Heat Shock Proteins | Not directly studied for Schisandrol B. Related compound (Schisandrin B) upregulates HSP27 and HSP70 in a liver injury model. ebi.ac.uk | D-galactosamine-induced liver injury model ebi.ac.uk | Potential for neuroprotection through maintenance of protein homeostasis, though direct evidence is needed. frontiersin.org |

| Wnt Signaling | Indirect modulation via GSK-3β inhibition. nih.govfrontiersin.org | Not explicitly detailed for Schisandrol B in neurodegeneration models. | Potential for neuroprotection and promotion of neuronal survival through β-catenin stabilization. frontiersin.orgresearchgate.netfrontiersin.org |

Antineoplastic Research

Schisandrol B has demonstrated notable antineoplastic properties in various preclinical cancer models. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and interference with key oncogenic signaling pathways.

Mechanisms of Cancer Cell Proliferation Inhibition

Research indicates that Schisandrol B can effectively inhibit the proliferation of various cancer cell lines. This inhibitory effect is often dose-dependent. For instance, in studies involving human hepatoma cells, Schisandrol B has been shown to significantly reduce cell viability. The underlying mechanisms for this anti-proliferative activity are linked to its ability to interfere with fundamental cellular processes required for cancer cell growth and division.

Induction of Apoptosis in Various Malignant Cell Lines (e.g., through Caspase Activation, Bcl-2/Bax Ratio Modulation)

A key aspect of Schisandrol B's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

Caspase Activation: Schisandrol B has been observed to trigger the activation of caspases, a family of proteases that are central executioners of apoptosis. The activation of specific caspases, such as caspase-3, leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Bcl-2/Bax Ratio Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating apoptosis. This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bcl-2-associated X protein (Bax). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Schisandrol B has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio lowers the threshold for apoptosis, making cancer cells more prone to programmed cell death. medchemexpress.com

Cell Cycle Arrest Mechanisms and Associated Regulatory Proteins (e.g., Cyclins, CDKs, p21, p53)

In addition to inducing apoptosis, Schisandrol B can halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. This is accomplished by targeting key regulatory proteins of the cell cycle.

Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs, which are regulated by their binding to cyclins. Schisandrol B has been found to downregulate the expression of key cyclins, such as Cyclin D1, which is crucial for the G1/S phase transition. medchemexpress.com By reducing the levels of these proteins, Schisandrol B effectively puts a brake on the cell cycle.

p21 and p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, p53 can induce the expression of p21, a CDK inhibitor that can halt the cell cycle. Some studies suggest that Schisandrol B can modulate the p53 pathway. For example, it has been shown to abrogate the activation of p53 and p21 induced by certain toxins. medchemexpress.com This indicates a complex, context-dependent interaction with these pathways.

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have shown that Schisandrol B can inhibit these processes. The mechanisms underlying this inhibition are still under investigation but may involve the modulation of signaling pathways that control the cellular machinery responsible for cell movement and the degradation of the extracellular matrix.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, JAK2/STAT3, Wnt/β-catenin, RhoA/ROCK1)

Schisandrol B exerts its antineoplastic effects by interfering with several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. In some cellular contexts, Schisandrol B has been shown to influence this pathway. For instance, in PC12 cells, it was found to increase the phosphorylation of Akt, which is a marker of its activation, suggesting a pro-survival effect in that specific cell type. ebi.ac.uk However, in the context of cancer, inhibition of this pathway is a common therapeutic strategy, and the precise effects of Schisandrol B on the PI3K/Akt pathway in different cancer models require further elucidation.

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and is also implicated in the development and progression of several cancers. frontiersin.org Deoxycholic acid (DCA), a secondary bile acid, has been shown to promote the progression of colon cancer by activating the Wnt/β-catenin pathway. researchgate.net While direct studies on the effect of Schisandrol B on this pathway in cancer are limited, its known modulation of GSK-3β, a key negative regulator of the Wnt pathway, suggests a potential for interference. nih.gov

Other Pathways: The anti-inflammatory effects of Schisandrol B, such as the inhibition of the NF-κB pathway, may also contribute to its antineoplastic activity, as chronic inflammation is a known driver of cancer. nih.gov

| Target/Pathway | Effect of Schisandrol B | Investigated Cancer Model/Cell Line | Potential Antineoplastic Mechanism |

| Cell Proliferation | Inhibition | Human hepatoma cells | Reduction in cancer cell viability |

| Apoptosis | Induction | Various malignant cell lines | Programmed cell death of cancer cells |

| Caspase-3 | Activation | Not explicitly detailed | Execution of apoptosis |

| Bcl-2/Bax Ratio | Decrease | Not explicitly detailed medchemexpress.com | Sensitization of cancer cells to apoptosis medchemexpress.com |

| Cell Cycle | Arrest | Not explicitly detailed | Inhibition of cancer cell division |

| Cyclin D1 | Downregulation | Not explicitly detailed medchemexpress.com | G1/S phase cell cycle arrest medchemexpress.com |

| p53/p21 | Modulation (abrogation of activation) | Toxin-induced models medchemexpress.com | Context-dependent regulation of cell cycle and apoptosis medchemexpress.com |

| PI3K/Akt | Increased phosphorylation (in PC12 cells) | PC12 cells ebi.ac.uk | Cell-type specific effects, further research needed in cancer models. ebi.ac.uk |

| Wnt/β-catenin | Potential modulation via GSK-3β inhibition | Not explicitly detailed in cancer models | Potential interference with cancer development and progression. nih.govresearchgate.netfrontiersin.org |

Role in Autophagy Regulation within Cancer Cells

Schisandrol B, a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated a significant ability to modulate autophagy in various cancer cell lines. Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death, depending on the cellular context and stimulus. In the setting of cancer, the role of Schisandrol B in autophagy is complex, often triggering a pro-survival response in cancer cells that can, paradoxically, be exploited to enhance the efficacy of anticancer therapies.

Preclinical studies have shown that Schisandrol B induces autophagy across a range of cancer types. In human head and neck squamous cell carcinoma (HNSCC) Cal27 cells, Schisandrol B was found to significantly induce both apoptosis and autophagy. nih.gov The mechanism underlying this autophagic induction involves the generation of reactive oxygen species (ROS), which in turn activates the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Interestingly, researchers observed that inhibiting the autophagy induced by Schisandrol B actually enhanced its apoptotic, or cell-killing, effect on the HNSCC cells. nih.gov This suggests a potential therapeutic strategy where combining Schisandrol B with an autophagy inhibitor could be more effective.

Similar findings have been noted in other cancer models. In gastric cancer cells, Schisandrol B was shown to suppress proliferation and induce autophagy by inhibiting the phosphorylation of STAT3 (signal transducer and activator of transcription 3). frontiersin.orgresearchgate.net This action also enhanced the therapeutic efficacy of the conventional chemotherapy drug 5-fluorouracil. frontiersin.org In studies using mouse hepatoma Hepa1-6 cells, Schisandrol B-induced autophagy was linked to ROS production and was also found to involve the modulation of selenoproteins, which play a role in managing oxidative stress. nih.govfrontiersin.org

Furthermore, in mouse liver AML-12 cells and RAW 264.7 macrophage cells, Schisandrol B was observed to induce autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. nih.gov This induction of autophagy was considered a potential contributor to the compound's cytotoxic effects. nih.gov The consistent observation across different cancer cell lines is that Schisandrol B is a potent inducer of autophagy. While this may initially act as a protective mechanism for the cancer cells, it presents a target that can be inhibited to augment the compound's primary anticancer effects. nih.govfrontiersin.org

Table 1: Research Findings on Schisandrol B and Autophagy in Cancer Cells

| Cell Line | Cancer Type | Key Mechanistic Findings | Outcome of Autophagy Induction |

| Cal27 | Head and Neck Squamous Cell Carcinoma | Induces autophagy via ROS-mediated NF-κB pathway activation. nih.gov | Protective for cancer cells; inhibition enhances apoptosis. nih.gov |

| Gastric Cancer Cells | Gastric Cancer | Induces autophagy by restraining the phosphorylation of STAT3. frontiersin.orgresearchgate.net | Enhances the therapeutic efficacy of 5-fluorouracil. frontiersin.org |

| Hepa1-6 | Hepatoma | Induces ROS-mediated autophagy; modulates selenoprotein expression. nih.govfrontiersin.org | Contributes to antitumor effect. nih.govfrontiersin.org |

| AML-12 and RAW 264.7 | Mouse Hepatocytes and Macrophages | Induces autophagy via inhibition of the PI3K/Akt/mTOR pathway. nih.gov | Contributes to cytotoxic effects. nih.gov |

Hepatoprotective Research

Schisandrol B has been extensively investigated for its protective effects on the liver. This research has uncovered several mechanisms through which the compound mitigates liver damage, promotes regeneration, and reduces inflammation.

Modulation of Drug-Induced Liver Injury Mechanisms (e.g., Acetaminophen (B1664979) Bioactivation Inhibition)

A significant area of research has focused on Schisandrol B's ability to protect the liver from drug-induced injury, with a particular emphasis on acetaminophen (APAP) toxicity. APAP overdose is a common cause of acute liver failure, primarily due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), through bioactivation by cytochrome P450 (CYP) enzymes.

Studies have shown that Schisandrol B can dramatically alter the metabolic activation of APAP. medchemexpress.com It achieves this by inhibiting the activity of key CYP enzymes responsible for converting APAP to NAPQI, specifically CYP2E1 and CYP3A11. medchemexpress.com By reducing the production of this toxic metabolite, Schisandrol B effectively limits the initial trigger of liver cell death. Pre-treatment with Schisandrol B in animal models of APAP-induced liver injury resulted in a significant, dose-dependent attenuation of the increase in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. medchemexpress.com Furthermore, it prevented the depletion of glutathione (GSH), a critical antioxidant that detoxifies NAPQI, and reduced the formation of malondialdehyde (MDA), an indicator of oxidative stress. medchemexpress.com

Regulation of Liver Regeneration and Hepatocyte Proliferation (e.g., via Pregnane X Receptor and YAP Pathways)

Beyond preventing injury, Schisandrol B also appears to promote the liver's intrinsic ability to repair and regenerate. In preclinical models of APAP-induced liver injury, Schisandrol B treatment was shown to abrogate the activation of p53 and p21, proteins that can halt cell cycle progression and promote cell death. medchemexpress.com Concurrently, it increased the expression of proteins associated with liver regeneration and anti-apoptotic processes, such as cyclin D1 (CCND1), proliferating cell nuclear antigen (PCNA), and B-cell lymphoma 2 (Bcl-2). medchemexpress.com

The Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in detoxification and metabolism, is a key target of Schisandrol B. Lignans from Schisandra have been shown to activate PXR, which in turn enhances the expression of downstream genes like CYP3A4, contributing to the detoxification of harmful substances. This PXR activation is a central part of the hepatoprotective mechanism.

While direct evidence linking Schisandrol B to the YAP (Yes-associated protein) pathway in liver regeneration is still emerging, the pathway is a known critical regulator of hepatocyte proliferation and organ size. Given that Schisandrol B promotes the expression of proliferation markers like PCNA and Cyclin D1, it is plausible that its regenerative effects may be mediated, at least in part, through crosstalk with the YAP pathway.

Impact on Hepatic Inflammatory Responses

Inflammation is a key component of liver injury, and Schisandrol B exerts significant anti-inflammatory effects within the liver. The compound has been shown to inhibit the MAPK (mitogen-activated protein kinase) signaling pathway and prevent the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. medchemexpress.com In models of stress-induced premature senescence in human diploid fibroblast cells, Schisandrol B treatment decreased the levels of aging-related inflammatory molecules, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). medchemexpress.com By suppressing these inflammatory mediators, Schisandrol B helps to reduce the secondary wave of damage that follows the initial toxic insult in drug-induced liver injury.

Table 2: Hepatoprotective Mechanisms of Schisandrol B

| Mechanism | Key Molecular Targets/Pathways | Observed Effects |

| Inhibition of Drug Bioactivation | Cytochrome P450 enzymes (CYP2E1, CYP3A11). medchemexpress.com | Decreased production of toxic acetaminophen metabolite (NAPQI). medchemexpress.com |

| Promotion of Liver Regeneration | p53, p21, Cyclin D1, PCNA, Bcl-2. medchemexpress.com | Increased hepatocyte proliferation and survival. medchemexpress.com |

| Activation of Detoxification Pathways | Pregnane X Receptor (PXR). | Enhanced expression of detoxification enzymes. |

| Reduction of Inflammation | MAPK, NF-κB, COX-2, IL-1β, TNF-α. medchemexpress.com | Attenuated hepatic inflammatory responses. medchemexpress.com |

Cardiovascular System Research

Inhibition of Vascular Fibrotic Disorders (e.g., through TGF-β1-mediated NF-κB Activation)

Emerging research indicates that Schisandrol B may have protective effects on the cardiovascular system, particularly in the context of vascular fibrosis. Vascular fibrosis, the excessive accumulation of extracellular matrix proteins in blood vessel walls, leads to arterial stiffness and is a hallmark of many cardiovascular diseases.

Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that plays a central role in the development of vascular fibrosis. It exerts its effects by activating downstream signaling pathways, including the NF-κB pathway, leading to the expression of fibrotic genes. While direct studies on Schisandrol B's effect on TGF-β1-mediated vascular fibrosis are limited, its known inhibitory action on NF-κB activation in other contexts provides a strong basis for its potential in this area. nih.gov By inhibiting the activation of NF-κB, Schisandrol B could theoretically block the signaling cascade initiated by TGF-β1, thereby preventing the transcription of genes that lead to collagen deposition and vascular stiffening. This mechanism is an active area of investigation for its potential therapeutic application in diseases characterized by vascular fibrotic disorders.

Protective Effects in Myocardial Ischemia/Reperfusion Models

Preclinical research in rodent models has illuminated the cardioprotective potential of Schisandrol B against myocardial ischemia/reperfusion (I/R) injury, a condition characterized by damage that occurs when blood flow is restored to tissue after a period of ischemia or lack of oxygen. nih.gov Studies indicate that the protective mechanisms of Schisandrol B are multifaceted, primarily involving the enhancement of the heart's antioxidant capacity and the mitigation of cellular stress pathways. nih.govnih.gov

In an ex vivo study using isolated perfused rat hearts, pretreatment with Schisandrol B was found to protect against I/R-induced myocardial damage in a dose-dependent manner. nih.gov This protection was linked to an enhancement of the myocardial glutathione antioxidant status. Specifically, Schisandrol B administration led to significant reductions in the depletion of reduced glutathione and lessened the inhibition of key antioxidant enzymes, Se-glutathione peroxidase and glutathione reductase, during I/R injury. nih.gov The findings suggest that the cardioprotective effect is not due to direct free radical scavenging but rather through the fortification of the endogenous glutathione system under oxidative stress conditions. nih.gov

Further investigations in rat models of I/R injury, established by ligating the left anterior descending coronary artery, have shown that Schisandrol B treatment significantly reduces the myocardial infarct size. nih.gov The mechanism underlying this protection involves the attenuation of endoplasmic reticulum (ER) stress-induced apoptosis. nih.gov Schisandrol B was observed to decrease the expression of ER stress-related proteins, including C/EBP homologous protein (CHOP), activating transcription factor 6 (ATF6), and (PKR)-like ER kinase (PERK). nih.gov By suppressing these pathways, Schisandrol B inhibits the apoptotic cascade, as evidenced by changes in the expression of apoptosis-related proteins like caspase-9, caspase-3, Bcl-2, and Bax. nih.gov

| Model System | Observed Effect | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Isolated Perfused Rat Hearts | Dose-dependent protection against myocardial damage. | Enhancement of myocardial glutathione antioxidant status; reduced depletion of glutathione and inhibition of glutathione-related enzymes. | nih.gov |

| Rat Model (LAD Ligation) | Reduced myocardial infarct size. | Attenuation of ER stress-induced apoptosis via suppression of the ATF6 and PERK pathways. | nih.gov |

Mechanisms of Aortic Valve Calcification Inhibition (e.g., Targeting p53-Related Inflammation and Senescence)

Recent research has identified Schisandrol B as an inhibitor of calcific aortic valve disease (CAVD), a condition involving the progressive stiffening and narrowing of the aortic valve due to calcium buildup. nih.govx-mol.net The primary mechanism involves the osteogenic differentiation of human aortic valve interstitial cells (hVICs). nih.gov Schisandrol B has been shown to counteract this process. x-mol.net

In vitro studies using hVICs demonstrated that Schisandrol B inhibits their osteogenic differentiation, thereby reversing the formation of calcified nodules and the expression of osteogenic proteins. x-mol.net Transcriptome sequencing analysis of these cells identified the p53 signaling pathway as a crucial molecular target for Schisandrol B. nih.govx-mol.net The compound appears to function as a "molecular glue" in the interaction between mouse double minute 2 homolog (MDM2) and p53. nih.govx-mol.net This action promotes the ubiquitination and subsequent degradation of p53, which in turn inhibits the inflammatory and senescence responses related to p53 activation. nih.govx-mol.net

These findings were corroborated in a murine model where an aortic valve wire injury was used to induce calcification. In this in vivo model, Schisandrol B administration significantly reduced the peak velocity of blood flow across the aortic valve post-injury and decreased both fibrosis and calcification of the valve leaflets. x-mol.net These results highlight the therapeutic potential of Schisandrol B for CAVD by targeting and inhibiting the p53 signaling pathway. nih.govx-mol.net

| Model | Key Finding | Underlying Mechanism | Reference |

|---|---|---|---|

| Human Aortic Valve Interstitial Cells (hVICs) | Inhibited osteogenic differentiation and calcified nodule formation. | Targeted the p53 signaling pathway. | nih.govx-mol.net |

| Murine Wire-Injury Model | Reduced aortic valve fibrosis and calcification. | Promoted MDM2-p53 interaction, leading to p53 degradation and inhibition of p53-related inflammation and senescence. | nih.govx-mol.net |

Renal System Research

Protection against Chemically Induced Nephrotoxicity

Schisandrol B has demonstrated protective effects against kidney damage induced by certain chemicals, particularly the chemotherapeutic agent cisplatin (B142131). nih.gov Cisplatin is known to cause nephrotoxicity, which can limit its clinical use. nih.govnih.gov

In a study utilizing human proximal kidney tubular cells (HK-2), Schisandrol B was shown to protect against the oxidative damage induced by cisplatin. nih.gov Treatment with Schisandrol B significantly inhibited the decline in cell viability caused by cisplatin in a dose-dependent manner. nih.gov The protective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov Schisandrol B treatment was found to inhibit the cisplatin-induced increase in reactive oxygen species (ROS) and reverse the decrease in glutathione (GSH) levels. nih.gov It also enhanced the activity of superoxide dismutase (SOD) enzymes. nih.gov Mechanistically, Schisandrol B promoted the nuclear accumulation of Nrf2, which subsequently activated downstream antioxidant response genes such as GCLC, NQO1, and HO-1. nih.gov These findings suggest that Schisandrol B protects against cisplatin-induced oxidative damage in kidney cells by activating the Nrf2/ARE pathway. nih.gov

Musculoskeletal System Research

Modulation of Osteoarthritis Pathogenesis (e.g., Inhibition of Catabolic Factor Expression via NF-κB and MAPK Pathways)

Research on extracts from Schisandra chinensis, which contains Schisandrol B, has pointed to significant anti-osteoarthritic effects by modulating key inflammatory signaling pathways. researchgate.netnih.gov Osteoarthritis (OA) pathogenesis is driven by pro-inflammatory cytokines like interleukin-1β (IL-1β), which stimulate the production of catabolic factors that degrade cartilage. mdpi.com

Studies on Schisandra extract in mouse articular chondrocytes show that it can attenuate OA-related cartilage destruction by regulating the expression of IL-1β-induced catabolic factors, including matrix metalloproteinase-3 (MMP3) and cyclooxygenase-2 (COX-2). researchgate.netnih.govgenscript.com The mechanism for this effect involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov The extract was found to inhibit the IL-1β-induced degradation of IκB (an NF-κB inhibitor) and the phosphorylation of p38 and JNK (kinases in the MAPK pathway). researchgate.netnih.gov While much of this research has focused on the whole extract or another lignan, Schisandrol A, other studies have confirmed that Schisandrol B also inhibits the MAPK pathway and the translocation of NF-κB to the nucleus in different cell types, suggesting a similar role in chondrocytes. medchemexpress.com This inhibition of NF-κB and MAPK signaling leads to a downstream reduction in the expression of catabolic factors responsible for cartilage degradation in OA. researchgate.netnih.gov

Endocrine System Research

Preliminary research indicates that lignans from Schisandra, including Schisandrol B, can influence the endocrine system. researchgate.netnih.gov General studies on schisandrins suggest they may affect hormone levels, with observations of decreased cortisol and slightly increased testosterone. researchgate.net

More specifically, Schisandrol B has been evaluated for its estrogen-like activities. nih.gov In a study investigating several lignans, Schisandrol B, along with Schisandrol A and Schisandrin C, were identified as effective phytoestrogens. nih.gov This was demonstrated by their ability to enhance the proliferation of estrogen receptor (ER)-positive breast cancer cells (MCF-7) in hormone-starved conditions. nih.gov While Schisandrol A was the most potent in this assay, Schisandrol B also demonstrated clear estrogenic activity. nih.gov This suggests that Schisandrol B may exert some of its biological effects through interactions with estrogen receptor signaling pathways. nih.gov

Estrogen Receptor Alpha-Dependent Signaling Modulation

Schisandrol B, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has been investigated for its potential estrogen-like activities. Preclinical studies utilizing in vitro models have provided insights into its interaction with the estrogen receptor alpha (ERα) signaling pathway. The primary model for these investigations has been the ER-positive human breast cancer cell line, MCF-7, which is a well-established system for assessing the estrogenic or anti-estrogenic effects of various compounds.

Research has demonstrated that Schisandrol B can induce the proliferation of MCF-7 cells. mdpi.com This proliferative effect is a key indicator of estrogenic activity, as estrogens are known to promote the growth of these cells. A pivotal study evaluated the estrogen-like effects of several lignans, including Schisandrol B. mdpi.com The findings from this study indicated that Schisandrol B significantly increased the proliferation of MCF-7 cells in a concentration-dependent manner. mdpi.com

To ascertain whether this proliferative effect was mediated through the estrogen receptor, the study co-treated the MCF-7 cells with Schisandrol B and ICI 182,780, a known ER antagonist. mdpi.com The results showed that the proliferative effect of Schisandrol B was mitigated in the presence of the ER antagonist. mdpi.com This suggests that the biological activity of Schisandrol B in this model is dependent on its interaction with the estrogen receptor.

While the study provided clear evidence for the ER-dependent proliferation induced by Schisandrol B, the more detailed mechanistic investigations into the downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), phosphatidylinositol 3-kinase (PI3K), and Akt, as well as the modulation of ERα protein expression, were primarily focused on Schisandrol A, which was found to be the most potent of the tested compounds. mdpi.com Therefore, while it is established that Schisandrol B's proliferative effects are ERα-dependent, the specific modulatory effects on downstream signaling cascades have not been as extensively detailed in the available scientific literature.

The table below summarizes the research findings on the proliferative effects of Schisandrol B in the MCF-7 cell line.

| Compound | Concentration | Cell Proliferation (% of control) | Effect of ER Antagonist (ICI 182,780) | Reference |

| Schisandrol B | 25 µM | 237.61 ± 0.85% | Mitigated | mdpi.com |

| Schisandrol B | 50 µM | 259.82 ± 3.91% | Mitigated | mdpi.com |

| Schisandrol B | 100 µM | 260.11 ± 3.01% | Mitigated | mdpi.com |

Table 1: Effect of Schisandrol B on the Proliferation of MCF-7 Cells

Interactions of Schisandrol B with Metabolic Enzymes

Cytochrome P450 Enzyme Modulation

Schisandrol B has demonstrated notable interactions with the Cytochrome P450 (CYP450) system, a critical family of enzymes involved in drug metabolism. Research indicates that Schisandrol B can act as both an inhibitor and an inducer of CYP450 enzymes, depending on the specific isoform and the experimental conditions.

Studies have shown that Schisandrol B can inhibit the activity of CYP3A. dovepress.comnih.gov In rat liver microsomes, Schisandrol B exhibited inhibitory effects on CYP3A activity with an IC50 value of 5.51 μM. dovepress.com In vivo studies in rats also demonstrated that repeated administration of Schisandrol B led to a dose-dependent inhibition of hepatic microsomal CYP3A activity, with a noncompetitive inhibition mechanism and a Ki value of 16.64 mg/kg. nih.govfrontiersin.org This inhibition can lead to increased concentrations and oral bioavailability of drugs that are metabolized by CYP3A. nih.gov

Furthermore, Schisandrol B has been found to inhibit the activity of CYP2E1 and CYP3A11. medchemexpress.cn The methylenedioxyphenyl group present in Schisandrol B is suspected to contribute to its potent inhibition of CYP3A by forming metabolite-intermediate complexes with the P450 enzyme. frontiersin.org Conversely, some studies suggest that long-term administration of Schisandrol B can induce CYP450 activity. frontiersin.org For instance, it has been identified as a CYP inducer when administered to mice in vivo. frontiersin.org This dual activity highlights the complex nature of its interaction with the CYP450 system.

Table 1: Inhibitory Effects of Schisandrol B on Cytochrome P450 Enzymes

| Enzyme | Organism/System | Effect | IC50/Ki |

|---|---|---|---|

| CYP3A | Rat liver microsomes | Inhibition | IC50: 5.51 μM dovepress.com |

| CYP3A | Rat (in vivo) | Noncompetitive inhibition | Ki: 16.64 mg/kg nih.govfrontiersin.org |

| CYP2E1 | Not specified | Inhibition | Not specified medchemexpress.cn |

| CYP3A11 | Not specified | Inhibition | Not specified medchemexpress.cn |

Carboxylesterase Inhibition Kinetics

Schisandrol B has been evaluated for its inhibitory effects on human carboxylesterases (CES), enzymes that play a crucial role in the hydrolysis of various ester-containing drugs. Specifically, its impact on CES1 and CES2 has been investigated.

In a study using human liver microsomes, Schisandrin (B1198587) B, a related lignan (B3055560), demonstrated strong noncompetitive inhibition of both CES1 and CES2. nih.gov The inhibition kinetic parameter (Ki) for Schisandrin B on CES1 was 29.8 µM, and on CES2, it was 8.1 µM. nih.gov While this study focused on Schisandrin B, it provides insight into how similar lignans (B1203133) from Schisandra chinensis might interact with these enzymes. Another study screened several lignans, including Schisandrol B, for their inhibition of CESs. nih.gov

Table 2: Inhibition of Human Carboxylesterases by Schisandra Lignans

| Compound | Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|---|

| Schisandrin B | CES1 | Noncompetitive | 29.8 nih.gov |

| Schisandrin B | CES2 | Noncompetitive | 8.1 nih.gov |

Cholinesterase Inhibitory Potential

Schisandrol B has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing cognitive disorders.

Research has shown that lignans from Schisandra chinensis with both aromatic methylenedioxy and hydroxyl groups on their cyclooctadiene ring, such as Schisandrol B, exhibit significant dose-dependent inhibition of AChE. researchgate.net In one study, Schisandrol B demonstrated an IC50 value of 12.57 ± 1.07 µM for AChE inhibition. researchgate.net The inhibitory activity of these lignans is attributed to the direct interaction of their aromatic rings and hydroxyl groups with the active sites of the enzyme. mdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Schisandra Lignans

| Compound | IC50 (µM) |

|---|---|

| Gomisin C | 6.71 ± 0.53 researchgate.net |

| Gomisin G | 6.55 ± 0.31 researchgate.net |

| Gomisin D | 7.84 ± 0.62 researchgate.net |

| Schisandrol B | 12.57 ± 1.07 researchgate.net |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is of interest for cosmetic and therapeutic applications. Schisandrol B has been investigated for its potential to inhibit this enzyme.

Lignans from Schisandra chinensis are known to target tyrosinase. tandfonline.com It has been suggested that the ionic state of Schisandrin B, a related compound, might interfere with the substrates or the enzyme itself, leading to the inhibition of tyrosinase activity. researchgate.net The hydroxyl groups in phenolic compounds, a class to which lignans belong, are thought to directly interact with the active sites of tyrosinase. tandfonline.com

Effects on Carbohydrate Hydrolase Enzymes

Schisandrol B's interaction with carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, has been a subject of study due to the therapeutic potential of inhibiting these enzymes in managing postprandial hyperglycemia. tandfonline.com

While extracts of Schisandra chinensis have shown inhibitory effects on α-glucosidase, some studies on individual lignans have reported a lack of strong inhibition. researchgate.net For instance, certain lignans were not found to be potent inhibitors of α-glucosidase at concentrations up to 50 mM. researchgate.net However, molecular modeling studies have been conducted to understand the interactions between dominant compounds from Schisandra, including Schisandrol B, and these enzymes at a molecular level. tandfonline.comnih.gov

Advanced Research Methodologies in Schisandrol B Studies

In Vitro Cell Culture Model Systems and Molecular Assays

In vitro studies using cell culture models are fundamental to elucidating the cellular and molecular effects of Schisandrol B. A variety of cell lines have been utilized to investigate its diverse pharmacological properties. For instance, in the context of liver protection, the L0-2 human liver cell line has been used to demonstrate that Schisandrol B can protect against acetaminophen-induced hepatocyte injury. frontiersin.orgresearchgate.net Similarly, its effects on liver regeneration have been studied in primary mouse hepatocytes. researchgate.net

To explore its anti-inflammatory and antioxidant activities, researchers have employed human diploid fibroblast (HDF) cells, where Schisandrol B was found to inhibit reactive oxygen species (ROS) production. medchemexpress.com In cancer research, its impact on cell viability and apoptosis has been assessed in cell lines such as HepG2 (hepatocellular carcinoma). researchgate.net Furthermore, its potential role in metabolic diseases has been investigated using INS-1 pancreatic β-cells and C2C12 skeletal muscle cells to study glucose-stimulated insulin (B600854) secretion and glucose uptake, respectively. mdpi.com

A range of molecular assays are coupled with these cell models to dissect the underlying mechanisms. These include:

Cell Viability Assays: Assays like the MTT assay and CCK-8 assay are used to determine the cytotoxicity of Schisandrol B and its protective effects against various insults. frontiersin.orgmdpi.com

Enzyme Activity Assays: The activity of key enzymes, such as cytochrome P450 (CYP) isozymes like CYP2E1 and CYP3A11, are measured to understand how Schisandrol B affects drug metabolism. medchemexpress.comnih.gov

Apoptosis Assays: Techniques like flow cytometry are used to quantify apoptosis, providing insight into the compound's role in programmed cell death. frontiersin.org

Gene and Protein Expression Analysis: Methods such as Western blotting and Polymerase Chain Reaction (PCR) are employed to measure the expression levels of specific proteins and genes involved in signaling pathways, such as those related to inflammation (e.g., TNF-α, IL-6), cell cycle regulation (e.g., cyclin D1, PCNA), and apoptosis (e.g., BCL-2). researchgate.netnih.govnih.gov

Table 1: Examples of In Vitro Cell Culture Models and Molecular Assays in Schisandrol B Research

| Cell Line | Research Area | Key Findings | Molecular Assays Used |

|---|---|---|---|

| L0-2 (Human Liver Cells) | Hepatoprotection | Protected against acetaminophen-induced injury. frontiersin.orgresearchgate.net | CCK-8 assay, LDH release assay, Flow cytometry for apoptosis. frontiersin.org |

| Primary Mouse Hepatocytes | Liver Regeneration | Promoted hepatocyte proliferation. researchgate.net | Western Blot for STAT3, Akt, MAPK signaling proteins. researchgate.net |

| HepG2 (Hepatocellular Carcinoma) | Anticancer | Induced apoptosis. researchgate.net | Cell viability assays, Apoptosis assays. researchgate.net |

| INS-1 (Pancreatic β-Cells) | Diabetes | Did not significantly affect glucose-stimulated insulin secretion. mdpi.com | Cell viability assay, Glucose-stimulated insulin secretion (GSIS) assay. mdpi.com |

| Human Diploid Fibroblasts (HDFs) | Anti-aging | Inhibited reactive oxygen species (ROS) production and inflammatory markers. medchemexpress.com | Senescence-associated β-galactosidase assay, Western Blot for COX-2, IL-1β, TNF-α. medchemexpress.com |

In Vivo Preclinical Animal Models for Disease Pathophysiology Studies

To validate in vitro findings and understand the physiological effects of Schisandrol B in a whole organism, various preclinical animal models are utilized. These models are crucial for studying the compound's efficacy in different disease states. oulu.fiwalshmedicalmedia.com

For hepatoprotective studies, mouse models of acetaminophen (B1664979) (APAP)-induced liver injury are commonly used. nih.gov In these models, administration of Schisandrol B has been shown to mitigate liver damage, as evidenced by reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govsci-hub.se Models of liver fibrosis, such as those induced by bile duct ligation (BDL) or carbon tetrachloride (CCl4), have also been employed to demonstrate the anti-fibrotic potential of Schisandrol B. frontiersin.org

In the context of asthma research, a mouse model sensitized with ovalbumin and aluminum hydroxide (B78521) has been used to show that Schisandrol B can alleviate asthma symptoms by reducing the expression of inflammatory mediators. rsc.org Furthermore, a mouse model of bleomycin-induced pulmonary fibrosis has been instrumental in evaluating the anti-fibrotic properties of Schisandrol B in the lungs. nih.gov The study of liver regeneration has been facilitated by partial hepatectomy models in mice, where Schisandrol B treatment was observed to promote liver mass restoration. researchgate.net

Table 2: Examples of In Vivo Preclinical Animal Models in Schisandrol B Research

| Animal Model | Disease/Condition Studied | Key Findings |

|---|---|---|

| Acetaminophen (APAP)-induced liver injury mice | Hepatotoxicity | Attenuated increases in ALT and AST; reduced liver damage. nih.gov |

| Bleomycin-induced pulmonary fibrosis mice | Idiopathic Pulmonary Fibrosis | Delayed the development of pulmonary fibrosis. nih.gov |

| Ovalbumin-induced asthma mice | Asthma | Reduced expression of Nos2 and Ptgs2, alleviating asthma severity. rsc.org |

| Partial hepatectomy mice | Liver Regeneration | Promoted liver mass restoration and hepatocyte proliferation. researchgate.net |

| Bile duct ligation (BDL) and Carbon tetrachloride (CCl4)-induced liver fibrosis mice | Liver Fibrosis | Showed significant anti-fibrotic effects. frontiersin.org |

Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)